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molecular formula C10H14N2O4 B062624 Diethyl 2-Amino-3,5-pyrroledicarboxylate CAS No. 187724-98-7

Diethyl 2-Amino-3,5-pyrroledicarboxylate

Cat. No. B062624
M. Wt: 226.23 g/mol
InChI Key: YEWDOWIBJZTOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180636B2

Procedure details

At 0-5° C., 56.0 g (0.43 mol) of ethyl 2-amidinoacetate [for preparation see: Liebigs Ann. Chem., 1561 (1981)] are initially introduced into 172 ml of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. 56.0 ml (0.45 mol) of ethyl bromopyruvate are added dropwise in the course of 30 min and the mixture is then warmed to 60° C. for 3 h. The dark-brown reaction solution is poured onto 1 liter of ice water and extracted with 1 liter of ethyl acetate and twice with 0.5 liter of ethyl acetate each time. The organic phases are washed 3 times with 0.5 liter of water and 0.5 liter of brine, dried (Na2SO4) and evaporated. Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether-hexane yields 2-amino-3,5-bis(ethoxycarbonyl)-1H-pyrrole; m.p. 147-149° C.; MS: (M)+=226.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[NH:3])[NH2:2].Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN1CCCN(C)C1=O>[NH2:3][C:1]1[NH:2][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(N)(=N)CC(=O)OCC
Name
Quantity
172 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter of ethyl acetate and twice with 0.5 liter of ethyl acetate each time
WASH
Type
WASH
Details
The organic phases are washed 3 times with 0.5 liter of water and 0.5 liter of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(=CC1C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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